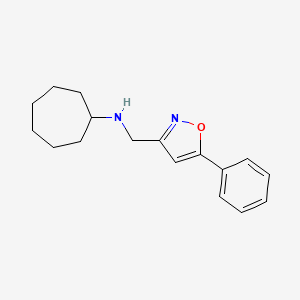

Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine

CAS No.: 179055-62-0

Cat. No.: VC11686704

Molecular Formula: C17H22N2O

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 179055-62-0 |

|---|---|

| Molecular Formula | C17H22N2O |

| Molecular Weight | 270.37 g/mol |

| IUPAC Name | N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cycloheptanamine |

| Standard InChI | InChI=1S/C17H22N2O/c1-2-7-11-15(10-6-1)18-13-16-12-17(20-19-16)14-8-4-3-5-9-14/h3-5,8-9,12,15,18H,1-2,6-7,10-11,13H2 |

| Standard InChI Key | LLZDWZDSSWBJLC-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)NCC2=NOC(=C2)C3=CC=CC=C3 |

| Canonical SMILES | C1CCCC(CC1)NCC2=NOC(=C2)C3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

The compound’s structure comprises three key components:

-

Cycloheptyl group: A seven-membered aliphatic ring that enhances lipophilicity and may influence membrane permeability .

-

5-Phenylisoxazole: A heterocyclic ring system known for metabolic stability and hydrogen-bonding capabilities due to its oxygen and nitrogen atoms .

-

Methylene bridge: Connects the cycloheptylamine and isoxazole groups, providing conformational flexibility.

Table 1: Predicted Physicochemical Properties

The moderate logP value suggests balanced solubility and permeability, making it suitable for oral bioavailability studies . The polar surface area aligns with compounds that cross the blood-brain barrier, hinting at potential central nervous system applications.

Synthetic Strategies and Reaction Optimization

While no direct synthesis of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine is documented, plausible routes can be extrapolated from related methodologies:

Isoxazole Ring Formation

The 5-phenylisoxazole core may be synthesized via cyclocondensation of hydroxylamine with a β-diketone precursor. For example, reacting phenylacetylene with a nitrile oxide (generated in situ from chlorooxime) under Huisgen conditions yields 3,5-disubstituted isoxazoles .

Table 2: Hypothetical Synthetic Pathway

| Step | Reaction | Conditions | Yield* |

|---|---|---|---|

| 1 | Phenylacetylene + Chlorooxime | Huisgen cycloaddition, RT | 60–70% |

| 2 | Nitrile → Aminomethyl reduction | H₂, Raney Nickel, MeOH | 50–65% |

| 3 | Alkylation with Cycloheptyl halide | K₂CO₃, DMF, 80°C | 40–55% |

*Yields estimated from analogous reactions in .

Biological Relevance and Structure-Activity Relationships (SAR)

Although direct bioactivity data for this compound are unavailable, inferences can be made from structurally related molecules:

Selectivity Considerations

Compounds with bulky substituents (e.g., cycloheptyl) often show improved selectivity over off-target proteases like DPP-8 . The steric bulk of the cycloheptyl group in this compound could minimize interactions with non-target enzymes, reducing toxicity risks.

Pharmacokinetic and Toxicity Profiling

Toxicity Risks

Primary amines (e.g., the aminomethyl group) are prone to forming reactive metabolites. Structural mitigation strategies, such as introducing fluorine atoms or modifying the cycloheptyl group, could reduce this risk .

Comparative Analysis with Marketed Drugs

Table 3: Structural and Functional Analogues

| Drug | Target | Key Structural Features | logP |

|---|---|---|---|

| Sitagliptin | DPP-4 | Triazolopiperazine, fluorophenyl | 1.4 |

| Saxagliptin | DPP-4 | Cyclopentyl, cyanopyrrolidine | 1.3 |

| Target Compound | Hypothetical | Cycloheptyl, 5-phenylisoxazole | ~4.2 |

The higher logP of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine suggests greater membrane permeability than sitagliptin but may require formulation adjustments to mitigate solubility limitations.

Future Directions and Research Gaps

-

Synthetic Validation: Optimize the proposed route using high-throughput screening for catalysts and solvents.

-

In Vitro Profiling: Assess inhibitory activity against DPP-4, DPP-8, and related proteases to establish selectivity.

-

ADMET Studies: Evaluate absorption, distribution, and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume